(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride
Overview
Description
(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyclohexane ring, which provides a rigid framework, and its amino and carboxylic acid functional groups, which are essential for its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Aminocyclopentanecarboxylic acid hydrochloride: Similar in structure but with a five-membered ring instead of a six-membered ring.
(1R,2R)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride: Contains a cyclobutane ring and an additional hydroxyl group.
1-Aminocyclopropanecarboxylic acid: Features a three-membered cyclopropane ring and is known for its role as a plant growth regulator.
Uniqueness
(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its six-membered cyclohexane ring, which provides greater conformational flexibility compared to smaller ring systems. This flexibility allows for more diverse interactions with molecular targets, enhancing its utility in various applications .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-KGZKBUQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158414-46-1 | |
Record name | Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158414-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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